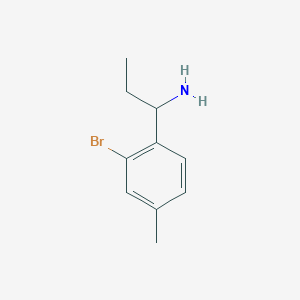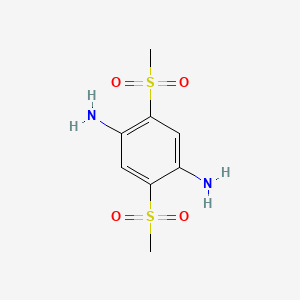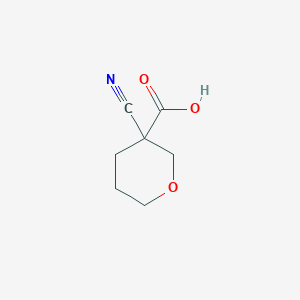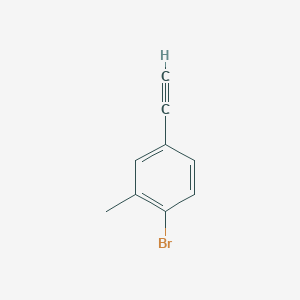![molecular formula C10H16ClNO2S B1381526 Clorhidrato de [2-(2-aminoetanosulfonil)etil]benceno CAS No. 1803600-67-0](/img/structure/B1381526.png)
Clorhidrato de [2-(2-aminoetanosulfonil)etil]benceno
Descripción general
Descripción
[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2S and a molecular weight of 249.76 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(2-aminoethanesulfonyl)ethyl group, and it is commonly used in various scientific research applications.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it valuable in biochemical research.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine:
Drug Development: [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride is explored as a potential drug candidate for various therapeutic applications.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It serves as a building block in the production of various chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and ethylamine.
Sulfonylation: The benzene derivative undergoes sulfonylation to introduce the sulfonyl group. This step often requires the use of sulfonyl chlorides and a base such as pyridine.
Amination: The sulfonylated benzene derivative is then reacted with ethylamine to introduce the amino group. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods:
Industrial production of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include additional purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and appropriate catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives.
Mecanismo De Acción
The mechanism of action of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering enzyme conformation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
[2-(2-Aminoethanesulfonyl)ethyl]benzene: Similar structure but without the hydrochloride salt.
[2-(2-Aminoethanesulfonyl)ethyl]toluene: Similar structure with a methyl group on the benzene ring.
[2-(2-Aminoethanesulfonyl)ethyl]phenol: Similar structure with a hydroxyl group on the benzene ring.
Uniqueness:
Hydrochloride Salt: The presence of the hydrochloride salt enhances the solubility and stability of the compound, making it more suitable for certain applications.
Functional Groups: The combination of amino and sulfonyl groups provides unique reactivity and binding properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-(2-phenylethylsulfonyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c11-7-9-14(12,13)8-6-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPCDBOEBRTGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1381444.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)

![5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B1381448.png)
![2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid](/img/structure/B1381450.png)
![4,8-didodecoxythieno[2,3-f][1]benzothiole](/img/structure/B1381451.png)

![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)





